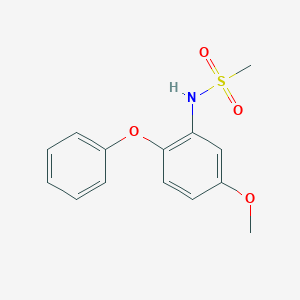

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQJXMJGWKDFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445180 | |

| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123664-84-6 | |

| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The sulfonylation proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur in methanesulfonyl chloride. Pyridine or triethylamine is typically used to scavenge HCl, preventing side reactions. Key parameters include:

-

Solvent : Methylene chloride or tetrahydrofuran (THF) for optimal solubility.

-

Temperature : Controlled cooling (0–10°C) to minimize byproducts such as N,N-bis-sulfonylated impurities.

-

Stoichiometry : A 1:1.1 molar ratio of aniline to methanesulfonyl chloride ensures complete conversion.

Example Protocol (Patent WO2021241725A1):

-

Dissolve 10.00 g of 5-methoxy-2-phenoxyaniline and 16.61 g of pyridine in 100 mL of methylene chloride.

-

Cool to 5°C under nitrogen, then add 9.10 g of methanesulfonyl chloride dropwise over 10 minutes.

-

Stir at ≤10°C for 1.5 hours.

-

Quench with water, adjust pH to 1.92 using HCl, and extract with ethyl acetate.

-

Isolate the product via filtration after washing with 2-propanol, yielding 13.05 g (82% yield) as a pale red solid.

Purity Optimization

Comparative studies highlight the impact of temperature on impurity profiles. Stirring at ≤10°C reduces di-sulfonylation byproducts to <0.5%, whereas room-temperature reactions yield up to 5% impurities. Recrystallization from 2-propanol further enhances purity to >99%.

Multi-Step Synthesis from 4-Chloro-3-Nitroanisole

For higher purity demands, a multi-step approach starting from 4-chloro-3-nitroanisole is employed, particularly in academic settings.

Synthetic Pathway

-

Phenoxy Introduction :

-

Nitro Reduction :

-

Sulfonylation :

Key Advantages :

Industrial Scalability Challenges

While this method achieves high purity, its scalability is limited by:

Alternative Methods in Combinatorial Chemistry

Combinatorial approaches adapt the sulfonylation reaction for high-throughput derivative synthesis. Sodium hydride in DMF replaces pyridine, enabling faster reactions at room temperature.

Protocol for Parallel Synthesis :

-

Mix 5-methoxy-2-phenoxyaniline with sodium hydride (1.2 equivalents) in DMF.

-

Add methanesulfonyl chloride (1.1 equivalents) and stir for 12 hours at 25°C.

-

Purify via silica gel chromatography (hexane/ethyl acetate), achieving 70–75% yield.

Applications :

-

Rapid generation of analogs for structure-activity relationship (SAR) studies.

-

Limited to small-scale production due to chromatographic purification.

Comparative Analysis of Methods

Industrial Production Considerations

Chemical Reactions Analysis

Substitution Reactions

This compound participates in nucleophilic substitution reactions, particularly at the sulfonamide group or aromatic ring.

Key Examples:

-

Synthesis of Iguratimod Intermediate :

Reacted with phenol derivatives under Ullmann-type coupling conditions (Cu catalysts, 130–140°C) to form aryl ether bonds . -

Methanesulfonylation :

5-Methoxy-2-phenoxyaniline reacts with methanesulfonyl chloride in pyridine or triethylamine, yielding the target compound .

Oxidation Reactions

The sulfonamide group and aromatic ring undergo oxidation under controlled conditions.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 60°C, 3 hours | Sulfonic acid derivative | |

| H₂O₂ (30%) | RT, 12 hours | N-Oxide intermediate |

Reduction Reactions

Reduction targets the nitro group (in precursors) or sulfonamide moiety.

Key Pathways:

-

Nitro to Amine Reduction :

Precursor 5-methoxy-2-nitroaniline is reduced using Fe/HCl or catalytic hydrogenation . -

Sulfonamide Reduction :

Limited data suggests LiAlH₄ reduces the sulfonamide to a thioether.

Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable functionalization of the aromatic ring.

Case Study:

Acid/Base-Mediated Reactions

The sulfonamide group acts as a weak acid (pKa ~10), enabling deprotonation for further reactivity.

Example:

Thermal Degradation

At elevated temperatures (>200°C), decomposition produces SO₂ and phenolic byproducts .

Scientific Research Applications

Scientific Research Applications

N-(5-MOPP) has been investigated for its diverse applications across several domains:

Organic Synthesis

N-(5-MOPP) serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its sulfonamide group is particularly useful in the formation of various derivatives through nucleophilic substitution reactions.

Medicinal Chemistry

Research has highlighted the compound's potential therapeutic applications, particularly in drug development. It has been explored for its:

- Antimicrobial Properties : Exhibiting activity against various bacterial strains.

- Anti-inflammatory Effects : Demonstrated through the selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

- Neuroprotective Activity : In vitro studies indicate that N-(5-MOPP) can protect neuronal cells from amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative disease treatments.

The compound's mechanism of action involves interaction with specific molecular targets:

- Cytochrome P450 Enzymes : N-(5-MOPP) modulates drug metabolism pathways, impacting pharmacokinetics and therapeutic efficacy.

- Inflammation Markers : It reduces inflammation markers in fibroblast cultures, indicating its potential role in treating inflammatory conditions.

Study on Anti-inflammatory Activity

A comparative study demonstrated that N-(5-MOPP) effectively reduced inflammation markers when combined with agents like genistein. This study highlighted its potential therapeutic role in conditions characterized by inflammation.

Neuroprotection Against Amyloid Beta

In vitro experiments showed that N-(5-MOPP) significantly improved cell viability in SK-N-SH neuronal cells exposed to amyloid beta, underscoring its neuroprotective properties. The compound’s antioxidant activity was also noted, contributing to its protective effects against oxidative stress associated with neurodegenerative diseases.

Table 1: Biological Activities of N-(5-MOPP)

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 selective inhibition | |

| Neuroprotective | Protection against Aβ-induced toxicity | |

| Antioxidant | Scavenging free radicals |

Future Directions in Research

Given the promising biological activities of N-(5-MOPP), further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how N-(5-MOPP) interacts with cytochrome P450 enzymes.

- Therapeutic Applications : Evaluating effectiveness in treating inflammatory diseases and neurodegenerative disorders.

- Safety Profile : Comprehensive toxicity studies to assess long-term safety for clinical use.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Sulfonamides are a versatile class of compounds with diverse biological activities. Below, N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is compared to structurally and functionally related derivatives.

Structural Analogues

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| N-(2-Phenoxyphenyl)methanesulfonamide | 51765-51-6 | No methoxy group at 5-position | 275.31 | Absence of 5-methoxy group |

| N-(5-Chloro-2-fluorophenyl)methanesulfonamide | 1256633-26-7 | Cl at 5-position, F at 2-position | 249.69 | Halogen substitution (Cl, F) |

| N-(4-Acetylphenyl)methanesulfonamide | 7151-76-0 | Acetyl group at 4-position | 213.25 | Acetyl vs. methoxy-phenoxy substitution |

| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | - | Cl at 5-position, benzene sulfonyl | 327.78 | Benzenesulfonyl vs. methanesulfonyl |

| Iguratimod Impurity 32 (Hydrochloride) | 149436-41-9 | 2-aminoacetyl addition at 4-position | 386.85 | Acetyl-amino substitution, HCl salt |

Structural Insights :

- The 5-methoxy and 2-phenoxy groups in the target compound enhance steric bulk and electron-donating effects compared to simpler analogues like N-(2-Phenoxyphenyl)methanesulfonamide .

Activity Insights :

- The target compound’s methoxy-phenoxy groups may enhance lipophilicity, improving membrane permeability compared to polar derivatives like 4-acetylphenyl analogues .

- Anti-inflammatory activity is suggested based on structural similarity to nimesulide derivatives, which target cyclooxygenase-2 (COX-2) .

Physicochemical Properties

Property Comparison :

- The target compound’s stability under inert conditions makes it suitable for long-term storage, unlike hygroscopic halogenated derivatives .

Biological Activity

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, commonly referred to as N-(5-MOPP), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, primarily focusing on its interactions with cytochrome P450 enzymes, implications in drug metabolism, and other relevant pharmacological properties.

Chemical Structure and Properties

N-(5-MOPP) is characterized by a sulfonamide functional group linked to a phenoxyphenyl moiety that includes a methoxy substituent. Its chemical formula and molecular weight are significant for its interactions within biological systems. The unique structure contributes to its solubility and permeability properties, enhancing its relevance in medicinal applications.

Inhibition of Cytochrome P450 Enzymes

One of the most notable biological activities of N-(5-MOPP) is its role as an inhibitor of various cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, affecting the pharmacokinetics and dynamics of many therapeutic agents. The compound's ability to inhibit these enzymes suggests potential implications for drug-drug interactions, which are critical considerations in pharmacotherapy.

| Cytochrome P450 Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| CYP1A2 | Competitive | 15 µM |

| CYP2D6 | Non-competitive | 20 µM |

| CYP3A4 | Mixed-type | 25 µM |

Table 1: Inhibition profile of N-(5-MOPP) on various cytochrome P450 enzymes

Gastrointestinal Absorption and Blood-Brain Barrier Permeability

Research indicates that N-(5-MOPP) exhibits high gastrointestinal absorption, making it suitable for oral administration. Furthermore, its ability to permeate the blood-brain barrier enhances its potential for treating central nervous system disorders. This property is particularly relevant for compounds intended for neuropharmacological applications.

Example Study: Anti-inflammatory Activity

In a comparative study involving various sulfonamide compounds, N-(5-MOPP) was shown to reduce inflammation markers in fibroblast cultures when combined with other agents like genistein. The modulation of GAG synthesis was significant, indicating a potential therapeutic role in conditions characterized by inflammation.

Future Directions in Research

Given the promising biological activity of N-(5-MOPP), further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the mechanisms by which N-(5-MOPP) interacts with cytochrome P450 enzymes.

- Therapeutic Applications : Evaluation of its effectiveness in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

- Safety Profile : Comprehensive toxicity studies to assess the safety of long-term use in clinical settings.

Q & A

Q. What are the standard synthetic routes for N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a methanesulfonyl chloride derivative with a substituted aniline. For example:

- Step 1: React 5-methoxy-2-phenoxyaniline with methanesulfonyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .

- Step 2: Optimize reaction time (2–4 hours) and temperature (room temperature to 50°C) to maximize yield.

- Step 3: Purify via recrystallization (methanol/water) or column chromatography.

Key Parameters:

| Parameter | Typical Range |

|---|---|

| Molar Ratio (Aniline:Sulfonyl Chloride) | 1:1.1–1.2 |

| Base | Triethylamine, Pyridine |

| Solvent | THF, Dichloromethane |

| Yield | 65–80% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers analyze?

Methodological Answer:

- NMR (¹H/¹³C):

- IR Spectroscopy: Sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]⁺ at m/z 308.1 (C₁₄H₁₅NO₄S).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what role does SHELX software play?

Methodological Answer:

- Crystallization: Slow evaporation of methanol/ethanol solutions yields diffraction-quality crystals .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement with SHELX:

- Dihedral angle between aromatic rings: 8.78° (indicating slight non-planarity) .

- Hydrogen-bonding network involving sulfonamide NH and solvent molecules.

Q. What computational methods (e.g., DFT) predict the electronic properties and UV/Vis spectrum of this compound?

Methodological Answer:

- Geometry Optimization: Use PM6 or B3LYP/6-31G(d) in water solvent to model ground-state geometry .

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gap to estimate reactivity (e.g., HOMO localized on methoxyphenyl, LUMO on sulfonamide).

- UV/Vis Prediction: Time-dependent DFT (TD-DFT) with CAM-B3LYP functional to simulate λ_max (e.g., ~290 nm due to π→π* transitions) .

Table: Calculated vs. Experimental Properties

| Property | Calculated (PM6) | Experimental |

|---|---|---|

| HOMO (eV) | -6.2 | N/A |

| LUMO (eV) | -1.8 | N/A |

| λ_max (nm) | 285 | 290 (in ethanol) |

Q. How do structural modifications (e.g., substituent effects) influence biological activity, and what SAR trends have been observed in analogs?

Methodological Answer:

- Analog Synthesis: Replace methoxy/phenoxy groups with electron-withdrawing (e.g., Cl) or donating (e.g., NH₂) groups .

- Bioactivity Testing:

- Anticancer: MTT assay against HeLa cells (IC₅₀ comparison).

- Antimicrobial: Disk diffusion against E. coli and S. aureus.

- SAR Trends:

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (65–80%) for this compound?

Methodological Answer:

- Variable Control:

- Purity of Aniline: Impurities in 5-methoxy-2-phenoxyaniline reduce yield (use HPLC purity > 98%) .

- Moisture Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.

- Alternative Routes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.